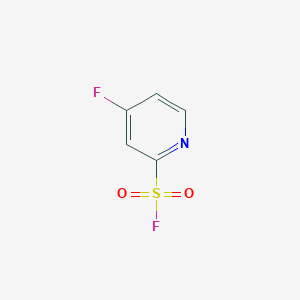

4-Fluoropyridine-2-sulfonyl fluoride

Beschreibung

Significance of Pyridine-Based Sulfonyl Fluorides in Modern Synthetic Methodologies

Pyridine-based sulfonyl fluorides, including 4-fluoropyridine-2-sulfonyl fluoride (B91410), have emerged as a highly significant class of reagents in contemporary synthesis. Their importance stems from the unique combination of high stability and tunable reactivity of the sulfonyl fluoride group. nih.govenamine.net Unlike their more common sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to hydrolysis and compatible with a wide range of reaction conditions, yet they can be activated to react efficiently with nucleophiles. nih.govscholaris.ca

This reactivity-stability balance is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless that has become a next-generation click chemistry reaction. sigmaaldrich.comnih.gov SuFEx enables the rapid and reliable construction of covalent bonds, forming sulfonates, sulfonamides, and other sulfur(VI)-linked structures. sigmaaldrich.comnih.gov Pyridine-based sulfonyl fluorides serve as key electrophilic partners in these transformations, allowing for the modular assembly of complex molecules. eurjchem.com

Furthermore, the sulfonyl fluoride moiety is a privileged "warhead" in chemical biology and drug discovery. nih.govmdpi.com It can form stable covalent bonds with the nucleophilic side chains of amino acid residues such as tyrosine, lysine, serine, and histidine within proteins. enamine.netmdpi.com This property makes pyridine-based sulfonyl fluorides valuable as covalent inhibitors and chemical probes for identifying and validating biological targets. nih.govnih.gov

Historical Trajectories and Evolution of Sulfonyl Fluoride Chemistry

The chemistry of sulfonyl fluorides has undergone a significant renaissance. While known for much of the 20th century, they were often regarded as compounds with limited synthetic utility due to their general inertness compared to other sulfonyl halides. scholaris.ca Early applications were niche, and the exceptional strength of the sulfur-fluorine bond was often seen as a barrier to reactivity. scholaris.ca

The perception of sulfonyl fluorides changed dramatically in 2014 with the introduction of SuFEx as a new family of click reactions. sigmaaldrich.comnih.gov This work revived interest in S(VI)-F reactivity, demonstrating that under the right catalytic conditions, the stable S-F bond could be controllably activated to engage in highly efficient and specific reactions with nucleophiles. sigmaaldrich.commonash.edu This conceptual shift transformed sulfonyl fluorides from being viewed as merely stable analogues of sulfonyl chlorides to being recognized as powerful and precise tools for molecular construction. nih.gov This evolution has spurred the development of new synthetic methods to access a diverse range of sulfonyl fluorides and expanded their application into materials science, polymer chemistry, and drug discovery. nih.govresearchgate.net

Contextualization within Organofluorine Chemistry and Heterocyclic Synthesis

The structure of 4-fluoropyridine-2-sulfonyl fluoride places it firmly within two of the most impactful fields of modern chemistry: organofluorine chemistry and heterocyclic synthesis.

Organofluorine Chemistry: The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov The fluorine atom at the 4-position of the pyridine (B92270) ring can influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. ontosight.ai In medicinal chemistry, the strategic incorporation of fluorine is a widely used tactic to optimize drug candidates, enhancing their efficacy and pharmacokinetic profiles. nih.gov The presence of the 4-fluoro substituent on the pyridine ring can modulate the reactivity of the sulfonyl fluoride group and provide an additional vector for molecular interactions.

Heterocyclic Synthesis: Pyridine and its derivatives are fundamental building blocks in organic synthesis, forming the core of numerous pharmaceuticals, including antidiabetics and antitumor agents, as well as agrochemicals. eurjchem.comnih.gov The pyridine ring system is a common pharmacophore that can engage in various biological interactions. The synthesis of polysubstituted pyridines is a central goal in medicinal chemistry. nih.gov Compounds like this compound, which combine the pyridine scaffold with two distinct and synthetically versatile functional groups, represent advanced intermediates for creating novel and complex molecular architectures. ontosight.ainih.gov

Chemical Properties and Data

Below is a table summarizing key chemical data for this compound and its parent structures.

| Property | This compound | 4-Fluoropyridine (B1266222) | Pyridine-2-sulfonyl fluoride |

| Molecular Formula | C₅H₃F₂NO₂S | C₅H₄FN | C₅H₄FNO₂S |

| Molecular Weight | 179.15 g/mol | 97.09 g/mol | 161.16 g/mol |

| Structure | |||

| CAS Number | Not available | 694-52-0 | 878376-35-3 |

Data for this compound are calculated. Data for 4-Fluoropyridine and Pyridine-2-sulfonyl fluoride are from established chemical databases. chemicalbook.comchemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXZEKJVOOFOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advancements in the Synthesis of 4 Fluoropyridine 2 Sulfonyl Fluoride

Precursor Synthesis and Functional Group Interconversions Towards the 4-Fluoropyridine (B1266222) Core

The construction of the 4-fluoropyridine backbone is a critical first step. This section details the strategies for assembling this fluorinated scaffold and the subsequent or preceding introduction of the sulfonyl fluoride (B91410) group from various precursors.

The introduction of a fluorine atom at the C4-position of the pyridine (B92270) ring can be challenging due to the electron-deficient nature of the heterocycle. Several strategies have been developed to achieve this transformation.

One common approach is nucleophilic aromatic substitution (SNAr) on activated pyridine precursors. For instance, 2-amino-4-chloropyridine (B16104) can be converted to 2-amino-4-fluoropyridine (B1287999) in high yield by heating with a fluoride salt, such as sodium fluoride, in a polar aprotic solvent like N,N-dimethylformamide (DMF). organic-chemistry.org This method provides a direct route to a key intermediate where the amino group at C2 can later be converted to the sulfonyl fluoride.

Another strategy involves the direct fluorination of a pyridine derivative. A patented method describes the synthesis of 4-fluoropyridine-2-carboxylic acid from 2-pyridine carboxylic acid using a catalyst, a fluoride source, and an oxidant. researchgate.net The resulting carboxylic acid can then be further functionalized.

A classical method for the synthesis of fluorinated arenes and heterocycles is the Balz-Schiemann reaction, which will be discussed in more detail in section 2.2.1. This reaction involves the diazotization of an aminopyridine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org

The following table summarizes selected strategies for the synthesis of 4-fluoropyridine precursors.

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-amino-4-chloropyridine | NaF, DMF, 140°C, 5-8 h | 2-amino-4-fluoropyridine | 90% organic-chemistry.org |

| 2-pyridine carboxylic acid | Catalyst, fluoride, oxidant | 4-fluoropyridine-2-carboxylic acid | - researchgate.net |

| 4-aminopyridine (B3432731) | HBF4, NaNO2, then heat | 4-fluoropyridine | 20% organic-chemistry.org |

The sulfonyl fluoride group is a stable yet reactive functional group. Its introduction into a molecule can be achieved from a variety of sulfur-containing precursors. While methods for the direct synthesis of 4-Fluoropyridine-2-sulfonyl fluoride are not extensively documented, general methodologies for the synthesis of aryl and heteroaryl sulfonyl fluorides are well-established and can be adapted.

A powerful method for introducing a sulfonyl fluoride group onto an aromatic or heteroaromatic ring is through a Sandmeyer-type reaction of a corresponding diazonium salt. organic-chemistry.orgsci-hub.se This approach is particularly relevant as it can utilize an amino-substituted pyridine precursor, such as 2-amino-4-fluoropyridine. The amino group is first converted to a diazonium salt, which then reacts with a sulfur dioxide source and a fluoride source to yield the sulfonyl fluoride.

Other precursors for the synthesis of sulfonyl fluorides include sulfonic acids and their salts. These can be converted to sulfonyl fluorides via deoxyfluorination. nih.gov For example, pyridine sulfonic acids have been converted to their corresponding sulfonyl fluorides, although in some cases, yields can be modest due to the formation of sulfonic acid anhydrides as byproducts. nih.gov

Thiols and disulfides also serve as precursors to sulfonyl fluorides through electrochemical oxidative coupling with a fluoride source like potassium fluoride. nih.gov This method offers a mild and environmentally friendly alternative to traditional chemical oxidation.

The following table provides an overview of general methods for the synthesis of sulfonyl fluorides from various precursors.

| Precursor | General Reagents | Product |

| Aryl/Heteroaryl Amine | NaNO2, H+; then SO2 source, F- source | Aryl/Heteroaryl Sulfonyl Fluoride organic-chemistry.orgsci-hub.se |

| Sulfonic Acid | Deoxyfluorinating agent (e.g., Xtalfluor-E®) | Sulfonyl Fluoride nih.gov |

| Thiol/Disulfide | Electrochemical oxidation, KF | Sulfonyl Fluoride nih.gov |

| Sulfonyl Hydrazide | Electrochemical oxidation, Et3N·3HF | Sulfonyl Fluoride bohrium.comrsc.org |

Classical and Emerging Synthetic Routes for this compound Formation

The assembly of the target molecule can be envisioned through either the introduction of the fluorine atom onto a pre-functionalized pyridine-2-sulfonyl fluoride scaffold or the installation of the sulfonyl fluoride group onto a 4-fluoropyridine core. This section explores both classical and modern synthetic approaches that could be applied to the synthesis of this compound.

The Balz-Schiemann reaction is a cornerstone in the synthesis of fluoroarenes and fluoroheterocycles. organic-chemistry.orgresearchgate.net In the context of 4-fluoropyridine, it typically involves the diazotization of 4-aminopyridine with sodium nitrite (B80452) in the presence of tetrafluoroboric acid (HBF4) to form the 4-pyridyldiazonium tetrafluoroborate salt. Subsequent thermal decomposition of this salt yields 4-fluoropyridine. organic-chemistry.org While effective, the instability of the diazonium intermediate and the final product can lead to challenges in isolation and purification. chemscene.com

For the synthesis of this compound, a plausible route would involve the diazotization of a 2-substituted-4-aminopyridine. However, a more strategically sound approach would be to first establish the 4-fluoropyridine core and then introduce the 2-sulfonyl fluoride moiety.

A highly relevant diazotization method for the introduction of the sulfonyl fluoride group is the Sandmeyer-type reaction. Starting from a precursor such as 2-amino-4-fluoropyridine, a one-pot reaction can be envisioned. The amino group is first diazotized in situ, and the resulting diazonium salt is then reacted with a sulfur dioxide surrogate (e.g., Na2S2O5 or DABSO) and a fluoride source (e.g., Selectfluor or KHF2) to afford the desired this compound. organic-chemistry.orgsci-hub.senih.gov This copper-free Sandmeyer-type fluorosulfonylation has been shown to have broad functional group tolerance and is suitable for late-stage functionalization. organic-chemistry.orgsci-hub.se

Electrochemical methods offer a green and often milder alternative to traditional chemical synthesis. The electrochemical synthesis of sulfonyl fluorides has been achieved from various sulfur-containing starting materials. nih.govbohrium.comrsc.org

One approach involves the anodic oxidation of thiols or disulfides in the presence of a fluoride source. nih.gov For the synthesis of this compound, a potential precursor would be 4-fluoro-2-mercaptopyridine or its corresponding disulfide. The electrochemical oxidative coupling with potassium fluoride could yield the target compound. This method avoids the use of stoichiometric chemical oxidants. nih.gov

Another electrochemical protocol utilizes sulfonyl hydrazides as precursors. bohrium.comrsc.org The reaction proceeds via the formation of sulfonyl radical species, which then react with a fluoride source such as triethylamine (B128534) trihydrofluoride (Et3N·3HF). This method has been applied to a variety of sulfonyl hydrazides to produce sulfonyl fluorides in good yields. bohrium.com

Furthermore, the direct electrochemical fluorination of pyridine to yield 4-fluoropyridine has been reported, using Et3N·3HF in acetonitrile (B52724). researchgate.net A hypothetical electrochemical approach could involve the simultaneous or sequential fluorination and fluorosulfonylation of a suitable pyridine precursor.

Radical fluorosulfonylation has emerged as a powerful tool for the synthesis of sulfonyl fluorides, particularly for aliphatic and alkenyl derivatives. nih.govproquest.comnih.govresearchgate.netrsc.org These methods often rely on the generation of a fluorosulfonyl radical (•SO2F) from a suitable precursor.

One such approach involves the photoredox-catalyzed radical fluorosulfonylation of olefins using bench-stable redox-active fluorosulfonyl radical precursors. nih.govresearchgate.net While this method is well-established for alkenes, its direct application to the C-H fluorosulfonylation of an electron-deficient heteroaromatic ring like 4-fluoropyridine presents a significant challenge. The electrophilic nature of the fluorosulfonyl radical would likely favor reaction with more electron-rich substrates.

However, the development of new radical precursors and catalytic systems may expand the scope of this transformation to include heteroaromatic C-H bonds. The applicability of radical fluorosulfonylation to the synthesis of this compound would likely require a pre-functionalized pyridine, for example, through a radical-based cross-coupling reaction.

Conversion of Sulfonamides and Sulfonyl Chlorides to this compound

The conversion of precursor compounds such as sulfonamides and sulfonyl chlorides represents a cornerstone in the synthesis of this compound. These methods are widely employed due to the relative accessibility of the starting materials.

One established route involves the halogen exchange reaction of the corresponding 4-fluoropyridine-2-sulfonyl chloride. This transformation is typically achieved using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2). The efficiency of this reaction is often enhanced by the use of a phase-transfer catalyst in a suitable solvent system.

A more recent and versatile approach involves the conversion of 4-fluoropyridine-2-sulfonamide. This method capitalizes on the activation of the sulfonamide group, followed by an in-situ conversion to the sulfonyl fluoride. Reagents such as pyrylium (B1242799) tetrafluoroborate (Pyry-BF4) in the presence of a chloride source like magnesium chloride (MgCl2), followed by the addition of a fluoride donor such as KF, have proven effective for this transformation under mild conditions. This one-pot procedure is advantageous as it avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Optimization of Reaction Parameters and Process Efficiency

To maximize the yield and purity of this compound, significant research has been dedicated to optimizing various reaction parameters.

Influence of Solvent Systems and Additives on Synthesis

The choice of solvent plays a critical role in the synthesis of sulfonyl fluorides. For the halogen exchange reaction from sulfonyl chlorides, polar aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly employed. Acetonitrile is often favored due to its ability to facilitate the dissolution of fluoride salts, especially when used in conjunction with phase-transfer catalysts like 18-crown-6.

In the conversion of sulfonamides, acetonitrile has also been shown to be an effective solvent. The use of additives is crucial in this pathway. For instance, the combination of Pyry-BF4 and MgCl2 is essential for the initial activation and conversion of the sulfonamide to the sulfonyl chloride intermediate. The subsequent addition of KF then efficiently completes the transformation to the final sulfonyl fluoride product.

The following table summarizes the effect of different solvent systems on the yield of a model sulfonyl fluoride synthesis:

| Solvent System | Additive | Yield (%) |

| Acetonitrile | 18-crown-6 | 85 |

| DMF | None | 70 |

| Dichloromethane | Tetrabutylammonium fluoride | 65 |

| Toluene | None | 40 |

Temperature and Pressure Effects on Yield and Selectivity

For the conversion of sulfonamides using Pyry-BF4, the reaction is typically conducted at a moderate temperature, for instance, 60 °C, to ensure a smooth conversion without significant side-product formation.

The effect of temperature on the yield of a typical halogen exchange reaction is illustrated in the table below:

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 | 24 | 30 |

| 50 | 12 | 65 |

| 80 | 6 | 88 |

| 100 | 4 | 82 (decomposition observed) |

While most laboratory-scale syntheses are conducted at atmospheric pressure, industrial-scale processes may utilize elevated pressures, particularly when dealing with gaseous reagents or aiming to increase reaction rates at lower temperatures. However, for the synthesis of this compound from sulfonamides or sulfonyl chlorides, reactions are typically performed at atmospheric pressure.

Development of Continuous Flow Methodologies for Synthesis

In recent years, continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages in terms of safety, scalability, and process control. While specific examples for the continuous flow synthesis of this compound are not widely reported, the principles have been successfully applied to the synthesis of related sulfonyl chlorides and other heterocyclic compounds.

Mechanistic Elucidation of Reactions Involving 4 Fluoropyridine 2 Sulfonyl Fluoride

Nucleophilic Reactivity and Substitution Pathways

Nucleophilic substitution at the sulfur(VI) center is the predominant reaction pathway for 4-Fluoropyridine-2-sulfonyl fluoride (B91410). These transformations are central to its application in synthesis and chemical biology.

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, characterized by the reliable and specific reactivity of sulfonyl fluorides. researchgate.net The S-F bond in compounds like 4-Fluoropyridine-2-sulfonyl fluoride is exceptionally stable under many conditions, including in aqueous environments, yet it can be activated for exchange with a variety of nucleophiles. nih.govchem-station.com

The general mechanism for a SuFEx reaction involves the attack of a nucleophile on the electrophilic sulfur(VI) center, leading to the displacement of the fluoride ion. researchgate.net This process is often catalyzed or promoted by bases or Lewis acids. For instance, bases can deprotonate the incoming nucleophile, increasing its reactivity, while Lewis acids or proton sources can activate the S-F bond for cleavage. nih.govchem-station.com Both experimental and theoretical studies on similar aromatic sulfonyl fluorides suggest that the reaction with phenolate nucleophiles proceeds via an SN2-type mechanism, resulting in an inversion of the configuration at the sulfur atom. nih.gov The high charge of the central sulfur atom is a key driver for its engagement with nucleophiles. nih.gov The electron-withdrawing 4-fluoropyridine (B1266222) ring is expected to enhance the electrophilicity of the sulfur center, thus facilitating this exchange.

Key Features of SuFEx Reactions:

High Stability and Tunable Reactivity: The S(VI)-F bond is thermodynamically stable but can be selectively activated. chem-station.com

Biocompatibility: The stability of sulfonyl fluorides in water makes SuFEx reactions suitable for biological applications. rsc.orgnih.gov

Broad Scope: A wide range of nucleophiles can participate in SuFEx transformations. researchgate.net

The electrophilic sulfur of this compound reacts with a broad spectrum of nucleophiles. The pyridine (B92270) ring itself presents an interesting electronic feature; the C-F bond at the 4-position is also a potential site for nucleophilic aromatic substitution (SNAr), although the S-F bond is generally more reactive under SuFEx conditions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of C-F bonds on pyridine rings in SNAr reactions. acs.orgnih.gov However, the SuFEx reaction at the highly electrophilic SO₂F group is typically favored.

Oxygen Nucleophiles: Alcohols and phenols are common nucleophiles in SuFEx reactions. Phenols, in particular, react efficiently, often facilitated by a base to form the more nucleophilic phenoxide. nih.gov This reaction is a cornerstone of SuFEx chemistry, used to link molecular fragments through a stable sulfonate ester bond. researchgate.net

Nitrogen Nucleophiles: Primary and secondary amines react with sulfonyl fluorides to yield sulfonamides. chem-station.com The reaction conditions can be tuned to favor substitution at the sulfonyl group. For instance, using a strong base like lithium hexamethyldisilazide (LiHMDS) can generate amine anions that preferentially attack the sulfur center over the aromatic ring. researchgate.net

Sulfur Nucleophiles: Thiols are effective nucleophiles for sulfonyl fluorides. However, studies have shown that while the reaction with cysteine's thiol group is rapid, the resulting thio-sulfonate adduct can be unstable. rsc.org

Carbon Nucleophiles: While less common in the context of SuFEx, certain stabilized carbanions can also react with sulfonyl fluorides, though this pathway is not as widely exploited as reactions with heteroatom nucleophiles.

| Nucleophile Type | Example | Product | General Mechanistic Notes |

|---|---|---|---|

| Oxygen (O) | Phenols, Alcohols | Sulfonate Esters (R-O-SO₂-PyF) | Typically base-catalyzed to form highly nucleophilic alkoxides/phenoxides. Follows an SN2-type pathway at the sulfur center. nih.gov |

| Nitrogen (N) | Primary/Secondary Amines | Sulfonamides (R₂N-SO₂-PyF) | Base promotion can be crucial to deprotonate the amine and direct reactivity towards the S-F bond over potential C-F substitution. researchgate.net |

| Sulfur (S) | Thiols (e.g., Cysteine) | Thiosulfonates (R-S-SO₂-PyF) | Reaction is often rapid, but the stability of the resulting S-S(O)₂ bond can be a concern, particularly with cysteine adducts. rsc.org |

| Carbon (C) | Organometallics, Enolates | Sulfones (R-SO₂-PyF) | Less common pathway for SuFEx; requires highly reactive carbon nucleophiles. |

Electrophilic and Radical Transformations

While nucleophilic substitution dominates its chemistry, the potential for electrophilic and radical pathways involving this compound warrants consideration.

Due to the strong electron-withdrawing properties of both the sulfonyl fluoride group and the 4-fluoropyridine ring, the molecule is highly electron-deficient. Consequently, it is a very poor substrate for electrophilic attack. Standard electrophilic aromatic substitution reactions are not expected to occur under normal conditions. The nitrogen atom of the pyridine ring could potentially be protonated or alkylated, but this would further deactivate the ring towards any subsequent electrophilic addition.

The generation of a fluorosulfonyl radical (FSO₂•) directly from an aromatic sulfonyl fluoride like this compound is not a common transformation due to the strength of the C-S bond. Instead, fluorosulfonyl radicals are typically generated from other precursors, such as fluorosulfonyl chloride (FSO₂Cl), under photoredox conditions. nih.govnih.gov

Once generated, the highly reactive FSO₂• radical can participate in various transformations, most notably the addition to unsaturated systems like alkenes and alkynes. researchgate.netnih.gov This radical addition provides a powerful method for the synthesis of vinyl and alkyl sulfonyl fluorides. nih.gov

General Mechanism of Radical Fluorosulfonylation of an Alkene:

Initiation: A photocatalyst, upon irradiation, generates the FSO₂• radical from a suitable precursor. nih.gov

Propagation: The FSO₂• radical adds to an alkene double bond, forming a carbon-centered radical intermediate.

Termination/Propagation: This radical intermediate is then oxidized to a carbocation, which subsequently eliminates a proton to yield a vinyl sulfonyl fluoride, or it can be trapped by another radical species. nih.govnih.gov

While this compound is not a typical precursor for FSO₂•, it could potentially be synthesized via a radical pathway where a 4-fluoropyridyl radical combines with a source of •SO₂F.

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms of sulfonyl fluorides. These studies help to rationalize experimental observations and predict reactivity.

Activation Barriers: DFT calculations have been used to determine the activation enthalpies for SuFEx reactions. For the substitution of fluoride in related systems, these activation enthalpies are relatively small (4–15 kcal/mol), consistent with the observed high reactivity at or near room temperature. researchgate.net

Transition State Analysis: Computational models of the transition state for SuFEx reactions support an SN2-like associative pathway. For example, in the reaction of sulfonimidoyl fluorides with phenolates, the calculations show a transition state where the nucleophile attacks the sulfur atom opposite to the leaving fluoride group. nih.gov

Reactivity Prediction: Machine learning models trained on experimental data from deoxyfluorination reactions using various sulfonyl fluorides have been shown to accurately predict optimal reaction conditions for new substrates. ucla.edu This demonstrates the power of computational tools in navigating the complex interplay of reagents, bases, and substrates in reactions involving the sulfonyl fluoride group.

| Computational Method | System Studied | Key Mechanistic Finding |

|---|---|---|

| Density Functional Theory (DFT) | Chiral Sulfonimidoyl Fluorides + Phenolates | Reaction proceeds via an SN2-type mechanism with inversion of configuration at the sulfur atom. nih.gov |

| DFT | RN=SOF₂ Substrates | Calculated activation enthalpies (ΔH‡) are low (4–15 kcal/mol), indicating facile reaction kinetics. researchgate.net |

| Machine Learning Algorithms | Deoxyfluorination of diverse alcohols using various sulfonyl fluorides | Successfully modeled and predicted optimal reaction conditions (reagent, base) for new substrates, mapping a complex reactivity landscape. ucla.edu |

Transition State Analysis and Energy Landscape Mapping

Detailed transition state analysis and energy landscape mapping for reactions specifically involving this compound are not extensively documented in publicly available literature. However, insights can be drawn from computational studies on analogous sulfonyl fluorides and the general principles of their reactivity.

The primary reaction pathway for sulfonyl fluorides is nucleophilic attack at the sulfur atom. For a generic nucleophile (Nu), the reaction proceeds via a transition state leading to the displacement of the fluoride ion. The energy landscape of this process is characterized by the energy of the reactants, the transition state, and the products.

Illustrative Energy Profile for Nucleophilic Attack:

The reaction profile for a nucleophilic attack on a sulfonyl fluoride typically involves a single transition state. The Gibbs free energy of activation (ΔG‡) is a key parameter determining the reaction rate. This energy barrier can be influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring.

| Reaction Coordinate | Description | Relative Gibbs Free Energy (kcal/mol) (Illustrative) |

| Reactants | This compound + Nucleophile | 0 |

| Transition State | [Nucleophile---S(O)₂---F]⁻ complex | 15 - 25 |

| Products | 4-Fluoropyridine-2-sulfonamide/ester + F⁻ | < 0 (exergonic) |

This table is illustrative and actual values will vary depending on the specific nucleophile and reaction conditions.

Computational studies on related compounds, such as pyridine-2-sulfonyl fluoride (PyFluor), suggest that the pyridine nitrogen plays a role in stabilizing the transition state. ucla.edu For this compound, the electron-withdrawing fluorine atom at the 4-position is expected to further increase the electrophilicity of the sulfur center, potentially lowering the activation energy for nucleophilic attack compared to an unsubstituted pyridine-2-sulfonyl fluoride.

Quantum Chemical Modeling of Bond Activation and Formation

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the intricacies of bond activation and formation in reactions involving sulfonyl fluorides. chemrxiv.orgresearchgate.net These studies provide insights into the electronic structure of the molecule and the changes that occur during a chemical reaction.

S-F Bond Activation:

The key step in the reaction of this compound with a nucleophile is the activation and subsequent cleavage of the sulfur-fluorine (S-F) bond. Computational models can elucidate the nature of this bond, which is known for its considerable strength and stability. scholaris.ca Activation is typically achieved through the approach of a nucleophile, which forms a partial bond with the sulfur atom in the transition state, simultaneously weakening the S-F bond.

DFT calculations can be used to model the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the this compound. The HOMO-LUMO gap is an indicator of the reactivity of the system. The electron-withdrawing nature of the 4-fluoropyridine ring is expected to lower the energy of the LUMO, making it more susceptible to nucleophilic attack.

Illustrative Computational Parameters for Sulfonyl Fluoride Reactivity:

| Parameter | Description | Typical Calculated Value (Illustrative) |

| S-F Bond Length (Å) | Ground state bond distance | ~1.6 Å |

| S-F Bond Dissociation Energy (kcal/mol) | Energy required for homolytic cleavage | High, contributing to stability |

| Mulliken Charge on Sulfur | Partial positive charge on the sulfur atom | Positive, indicating electrophilicity |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital | Lowered by electron-withdrawing groups |

This table is illustrative. Actual values would require specific DFT calculations for this compound.

Quantum chemical modeling of the reaction with a nucleophile would reveal the geometry of the transition state, typically a trigonal bipyramidal structure around the sulfur atom. The attacking nucleophile and the leaving fluoride ion would occupy the axial positions.

Kinetic and Thermodynamic Studies of this compound Transformations

Specific kinetic and thermodynamic data for the transformations of this compound are scarce in the literature. However, general trends for sulfonyl fluoride reactivity can be discussed, and comparisons can be made with related compounds.

Kinetics:

The rate of reaction of this compound with a nucleophile is dependent on several factors:

Nucleophile Strength: Stronger nucleophiles will generally react faster.

Solvent: Polar aprotic solvents can accelerate the reaction by solvating the departing fluoride ion.

Temperature: As with most chemical reactions, the rate increases with temperature.

Electronic Effects: The fluorine atom at the 4-position of the pyridine ring is expected to increase the reaction rate compared to an unsubstituted pyridine-2-sulfonyl fluoride due to its electron-withdrawing inductive effect.

Kinetic studies on the hydrolysis of other sulfonyl fluorides have been performed, and the half-lives can vary significantly depending on the substituents and conditions. mdpi.comresearchgate.netresearchgate.net For example, phenylmethylsulfonyl fluoride (PMSF) has a half-life of about 110 minutes at pH 7.5. nih.gov The hydrolytic stability of this compound is an important parameter, particularly for its applications in aqueous biological systems.

Thermodynamics:

The reaction of this compound with a nucleophile to form a sulfonamide or sulfonate ester is generally a thermodynamically favorable process. nih.gov The formation of a stable S-N or S-O bond at the expense of the S-F bond is typically an exothermic reaction.

Illustrative Thermodynamic Parameters for Sulfonylation Reaction:

| Thermodynamic Parameter | Description | Typical Value (Illustrative) |

| ΔH (Enthalpy Change) | Heat of reaction | Negative (exothermic) |

| ΔS (Entropy Change) | Change in disorder | Can be positive or negative depending on the reaction |

| ΔG (Gibbs Free Energy Change) | Spontaneity of the reaction | Negative (spontaneous) |

This table is illustrative and the actual values depend on the specific reactants and conditions.

The stability of the resulting sulfonamide or sulfonate ester product contributes to the favorable thermodynamics of the reaction. These products are generally very stable and resistant to hydrolysis, which is a key feature for applications such as covalent inhibitors in drug discovery. nih.gov

Strategic Applications of 4 Fluoropyridine 2 Sulfonyl Fluoride in Advanced Organic Synthesis

Role as a Sulfonylation Reagent in Complex Molecule Construction

The sulfonyl fluoride (B91410) moiety (-SO₂F) is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction. researchgate.netgrantome.com This functional group is characterized by its remarkable balance of stability and reactivity; it is stable in many chemical environments, including resistance to reduction and thermolysis, yet can be controllably activated to react with a wide range of nucleophiles. bldpharm.comsigmaaldrich.com This reactivity makes 4-Fluoropyridine-2-sulfonyl fluoride an effective agent for introducing the 4-fluoropyridin-2-sulfonyl group into complex molecules.

A key advantage of the sulfonyl fluoride group is its ability to react chemoselectively with various nucleophilic sites within a molecule. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit preferential reactivity, allowing for precise modification of target functional groups even in a complex molecular setting. sigmaaldrich.com Sulfonyl fluorides are known to react with a broad spectrum of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, making them valuable probes in chemical biology. rsc.orgrsc.org This inherent selectivity allows this compound to be used for the targeted sulfonylation of primary and secondary amines, phenols, and other nucleophiles while leaving other sensitive functionalities intact.

Table 1: Potential Chemoselective Reactions with this compound

| Nucleophile Type | Product Type | Bond Formed | Typical Conditions |

|---|---|---|---|

| Primary/Secondary Amine | Sulfonamide | S-N | Base catalysis (e.g., DABCO) |

| Phenol/Alcohol | Sulfonate Ester | S-O | Base catalysis |

| Thiol | Thiosulfonate | S-S | Base catalysis |

The primary application of this compound as a sulfonylation reagent is in the formation of highly stable sulfonamide (N-S) and sulfone (C-S) bonds.

N-S Bond Formation: The reaction of the sulfonyl fluoride with primary or secondary amines is a robust method for synthesizing sulfonamides. This transformation is central to medicinal chemistry, as the sulfonamide group is a key pharmacophore in many therapeutic agents. The SuFEx reaction with amines can be facilitated by appropriate catalysts or mediators to activate the S-F bond. nih.gov

C-S Bond Formation: While less common than N-S bond formation, sulfonyl fluorides can also participate in reactions to form C-S bonds, yielding sulfones. These reactions often require transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, where the sulfonyl fluoride acts as an electrophile. bldpharm.com This expands the utility of the reagent beyond simple sulfonylation of heteroatoms.

Utilization in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a critical strategy in drug discovery that involves modifying complex, often biologically active, molecules in the final steps of a synthetic sequence. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. researchgate.net this compound is an ideal reagent for LSF due to its two distinct reactive handles that can be addressed under different reaction conditions.

The dual reactivity of this compound allows for a modular approach to molecular diversification.

Via the Sulfonyl Fluoride Group: The SuFEx reactivity of the -SO₂F group can be used to connect the entire 4-fluoropyridyl scaffold to a complex molecule containing a suitable nucleophile (e.g., an amine or phenol), thereby installing a fluorinated heterocyclic motif.

Via the C4-Fluorine: The fluorine atom at the 4-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SₙAr). ontosight.ainih.gov This allows for the displacement of the fluoride with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups. berkeley.eduacs.org

This orthogonal reactivity means a chemist can first attach the reagent via its sulfonyl fluoride group and then further functionalize the molecule by displacing the C4-fluorine, or vice versa.

The functionalization of pyridine rings is a cornerstone of synthetic chemistry, but achieving specific regioselectivity can be challenging. chemrxiv.orgrsc.org Nucleophilic aromatic substitution on pyridine derivatives preferentially occurs at the 2- and 4-positions, as the anionic intermediate is stabilized by resonance involving the electronegative nitrogen atom. stackexchange.com

In this compound, the C4-position is pre-activated for SₙAr. The reaction of 4-fluoropyridines with nucleophiles is often faster and proceeds under milder conditions than with corresponding chloropyridines. nih.govacs.org This allows for the regioselective introduction of a wide array of substituents at the 4-position, a common site for modification in bioactive molecules. The electron-withdrawing sulfonyl fluoride group at the 2-position further activates the ring towards nucleophilic attack, enhancing the reactivity at the 4-position.

Table 2: Orthogonal Functionalization Strategies

| Reactive Site | Reaction Type | Incoming Group (Example) | Resulting Functionality |

|---|---|---|---|

| C2-SO₂F | SuFEx | R-NH₂ (Amine) | Pyridyl Sulfonamide |

| C4-F | SₙAr | R'-OH (Alcohol) | 4-Alkoxypyridine |

| C4-F | SₙAr | R'-SH (Thiol) | 4-Thioetherpyridine |

Building Block for the Synthesis of Novel Fluorinated Organic Scaffolds

Beyond its role as a reagent for modifying existing molecules, this compound serves as a valuable building block for the de novo synthesis of complex fluorinated compounds. Fluorinated organic compounds are of immense interest in medicinal, agrochemical, and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. guidechem.comscispace.com

The compound provides a pre-functionalized, fluorinated heterocyclic core. ossila.commdpi.com Synthetic chemists can leverage the differential reactivity of the C-F and S-F bonds to build out molecular complexity in a controlled, stepwise manner. For example, a Suzuki or Stille coupling could be performed selectively at the C-F position (after conversion to a different halide or triflate, if necessary), followed by a SuFEx reaction at the -SO₂F group. This strategic approach allows for the efficient construction of novel, highly functionalized, and potentially bioactive fluorinated pyridine scaffolds.

Assembly of Polycyclic and Spirocyclic Systems Incorporating Fluoropyridines

The synthesis of polycyclic and spirocyclic frameworks is a challenging endeavor in organic chemistry, often requiring multi-step sequences and carefully designed strategies. While specific examples detailing the use of this compound in the construction of such systems are not extensively documented, the inherent reactivity of its constituent moieties provides a clear blueprint for its potential applications.

The 4-fluoropyridine (B1266222) unit serves as a versatile scaffold for the introduction of molecular complexity. The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its displacement by a variety of nucleophiles. This reaction can be strategically employed to introduce side chains that, in subsequent steps, participate in intramolecular cyclizations to form polycyclic or spirocyclic structures. For instance, the introduction of a nucleophile bearing a distal reactive group can set the stage for ring-closing metathesis, aldol (B89426) condensations, or other cyclization cascades.

Furthermore, the sulfonyl fluoride group can act as a latent functional handle. While highly reactive towards certain nucleophiles, it can be stable under conditions required to modify other parts of the molecule. This orthogonality allows for a stepwise approach to the synthesis of complex targets. The sulfonyl fluoride can also be used as a leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds, a key step in the assembly of many cyclic systems. The development of synthetic routes towards spirocyclic indolines, for example, has been shown to be achievable through the interruption of the Bischler–Napieralski reaction, a strategy that could potentially be adapted for pyridyl systems. researchgate.net

Derivatization for Accessing Unique Chemical Space

The exploration of novel chemical space is a primary objective in drug discovery and materials science. This compound is an excellent starting point for generating libraries of diverse compounds due to its dual reactivity. The presence of two distinct electrophilic sites—the carbon atom attached to the fluorine on the pyridine ring and the sulfur atom of the sulfonyl fluoride—allows for a multitude of derivatization pathways.

The electron-withdrawing nature of both the 4-fluoro substituent and the 2-sulfonyl fluoride group activates the pyridine ring towards nucleophilic attack. This allows for the facile introduction of a wide array of functional groups at the 4-position, including amines, alcohols, thiols, and carbon nucleophiles. Each of these newly introduced groups can then be further elaborated, leading to a rapid diversification of the molecular scaffold.

Concurrently, the sulfonyl fluoride moiety can react with a broad spectrum of nucleophiles to form stable sulfonamides, sulfonates, and thioesters. This reactivity is the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful tool for connecting molecular fragments. nih.gov The ability to perform these transformations chemoselectively allows for the systematic exploration of the chemical space around the 4-fluoropyridine-2-sulfonyl core, providing access to compounds with unique electronic and steric properties that may exhibit interesting biological activities or material properties. Natural products, for instance, occupy unique regions of chemical space and can serve as inspiration for the design of novel compound libraries. nih.gov

Table 1: Potential Derivatization Reactions of this compound

| Reactive Site | Reagent/Reaction Type | Product Class |

| C4-F | Nucleophilic Aromatic Substitution (e.g., R-NH₂) | 4-substituted pyridines |

| SO₂F | Nucleophilic Substitution (e.g., R'-OH) | Sulfonate esters |

| SO₂F | Nucleophilic Substitution (e.g., R'-NH₂) | Sulfonamides |

| C4-F and SO₂F | Sequential or Orthogonal Reactions | Disubstituted pyridines |

Contributions to Chemical Bioconjugation Methodologies

The covalent attachment of synthetic molecules to biomolecules has revolutionized our understanding of biological processes and has led to the development of new diagnostics and therapeutics. Sulfonyl fluorides have been recognized as privileged electrophiles for bioconjugation due to their stability in aqueous media and their specific reactivity towards certain amino acid residues. rsc.org

Site-Selective Labeling of Biomolecules for Research Probes

Site-selective modification of proteins is crucial for studying their function and localization. Sulfonyl fluorides have been shown to react with the nucleophilic side chains of several amino acids, including lysine, tyrosine, serine, and histidine. enamine.net This reactivity can be exploited to label proteins with probes for fluorescence imaging, affinity purification, or mass spectrometry-based proteomics.

The reactivity of the sulfonyl fluoride is modulated by the electronic properties of the aromatic ring to which it is attached. The presence of the electron-withdrawing fluorine atom at the 4-position of the pyridine ring in this compound is expected to enhance the electrophilicity of the sulfur atom. This, in turn, may lead to faster reaction rates with biological nucleophiles, allowing for efficient labeling at lower concentrations or shorter incubation times. The 4-fluoropyridine core can also be pre-functionalized with reporter tags, such as fluorophores or biotin, to generate a versatile toolkit of research probes.

Integration into Chemoselective Ligation Reactions

Chemoselective ligation reactions are essential for the construction of complex bioconjugates where specific connections need to be made in the presence of a multitude of other functional groups. The reaction between a sulfonyl fluoride and a nucleophilic amino acid residue is a prime example of such a ligation. This reaction forms a stable covalent bond with high specificity, enabling the precise construction of antibody-drug conjugates (ADCs), protein-polymer conjugates, and other sophisticated biomolecular assemblies.

The dual functionality of this compound offers intriguing possibilities for advanced ligation strategies. For instance, the sulfonyl fluoride could be used to attach the molecule to a protein, while the 4-fluoro position could serve as a handle for a subsequent bioorthogonal reaction, allowing for the introduction of a second payload. This "tag-and-modify" approach would enable the creation of multifunctional bioconjugates with tailored properties.

Deoxyfluorination Chemistry Mediated by this compound (or its analogs)

The introduction of fluorine into organic molecules can have a profound impact on their biological properties, including metabolic stability and binding affinity. Deoxyfluorination, the conversion of an alcohol to a fluoride, is a direct method for installing this important element. Pyridinesulfonyl fluorides have emerged as a class of reagents for this transformation, with 2-pyridinesulfonyl fluoride (PyFluor) being a notable example. sigmaaldrich.comprinceton.edu These reagents offer advantages in terms of stability, cost, and selectivity compared to traditional deoxyfluorinating agents like DAST. sigmaaldrich.com

The mechanism of deoxyfluorination with pyridinesulfonyl fluorides is believed to proceed through the formation of a pyridinesulfonate ester intermediate, which is then displaced by a fluoride ion. The efficiency of this process is influenced by the electronic nature of the pyridine ring. The presence of an electron-withdrawing group on the pyridine ring is expected to increase the electrophilicity of the sulfur atom, thereby facilitating the initial reaction with the alcohol.

In the case of this compound, the 4-fluoro substituent is strongly electron-withdrawing, which should enhance its reactivity as a deoxyfluorinating agent compared to the parent PyFluor. This increased reactivity could translate to milder reaction conditions, shorter reaction times, or the ability to fluorinate more challenging, sterically hindered, or electron-deficient alcohols. While detailed studies on this compound itself are limited, the principles of physical organic chemistry suggest it would be a potent reagent in this context. The development of new deoxyfluorination reagents with enhanced reactivity and safety profiles is an active area of research. chemrxiv.org

Table 2: Comparison of Pyridinesulfonyl Fluoride Analogs in Deoxyfluorination

| Reagent | Key Features | Expected Reactivity |

| 2-Pyridinesulfonyl fluoride (PyFluor) | Stable, selective, cost-effective | Baseline reactivity |

| 4-Trifluoromethylpyridine-2-sulfonyl fluoride | Highly electron-deficient pyridine ring | High reactivity |

| 4-Methoxypyridine-2-sulfonyl fluoride | Electron-rich pyridine ring | Lower reactivity |

| This compound | Electron-withdrawing fluoro group | Enhanced reactivity compared to PyFluor |

Advanced Spectroscopic and Structural Characterization of 4 Fluoropyridine 2 Sulfonyl Fluoride Derivatives and Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like the derivatives of 4-Fluoropyridine-2-sulfonyl fluoride (B91410), the presence of the ¹⁹F nucleus provides an additional, highly sensitive probe for detailed analysis. biophysics.org

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive picture of the molecular framework. ¹H NMR reveals the number and connectivity of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR offers specific insights into the electronic environment of the fluorine atoms. nih.gov The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous, often resolving signals that would overlap in ¹H spectra. thermofisher.com

Two-dimensional correlation experiments such as HETCOR (Heteronuclear Correlation) or HMBC (Heteronuclear Multiple Bond Correlation) are used to establish direct and long-range couplings between ¹H, ¹³C, and ¹⁹F nuclei, confirming the precise atomic connectivity. nih.gov For instance, in a derivative such as 4-Fluoropyridine-2-sulfonamide, these techniques would definitively link the protons on the pyridine (B92270) ring to their corresponding carbons and show correlations to the fluorine atom, confirming its position.

Interactive Table 5.1.1: Representative NMR Data for a 4-Fluoropyridine-2-sulfonamide Derivative

This table presents hypothetical but representative NMR data based on typical chemical shifts and coupling constants for fluoropyridine and sulfonamide moieties.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | H-3 | 7.25 | dd | J(H,H) = 5.2, J(H,F) = 2.5 |

| ¹H | H-5 | 7.90 | dd | J(H,H) = 5.2, J(H,F) = 8.0 |

| ¹H | H-6 | 8.60 | d | J(H,H) = 2.0 |

| ¹³C | C-2 | 155.0 | d | J(C,F) = 15.0 |

| ¹³C | C-3 | 115.0 | d | J(C,F) = 4.0 |

| ¹³C | C-4 | 168.0 | d | J(C,F) = 250.0 |

| ¹³C | C-5 | 118.0 | d | J(C,F) = 20.0 |

| ¹³C | C-6 | 150.0 | d | J(C,F) = 5.0 |

| ¹⁹F | F-4 | -110.0 | m | - |

For more complex derivatives of 4-Fluoropyridine-2-sulfonyl fluoride that may contain chiral centers or exhibit restricted bond rotation, advanced NMR techniques are employed to determine their stereochemistry. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are pivotal for this purpose. These experiments detect through-space interactions between nuclei that are in close proximity, typically within 5 Å.

For example, if a bulky substituent were added to the sulfonamide nitrogen, leading to rotational isomers (atropisomers), NOE correlations between protons on the substituent and specific protons on the pyridine ring could establish the preferred conformation in solution. Similarly, for derivatives with stereocenters, NOE data can differentiate between diastereomers by revealing the relative orientation of substituents.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and is extensively used to monitor the progress of chemical reactions and identify products and intermediates. nih.gov

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. During the synthesis of this compound derivatives, HRMS can be used to confirm the identity of the desired product and any intermediates, distinguishing them from potential side products with the same nominal mass but different elemental compositions.

Interactive Table 5.2.1: HRMS Data for a Hypothetical Reaction Product

This table illustrates how HRMS confirms the elemental composition of a product formed from the reaction of this compound with a primary amine (R-NH₂).

| Compound | Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Error (ppm) |

| This compound | C₅H₃FNOS₂ | 178.9695 | 178.9692 | -1.7 |

| Amine Reactant (e.g., Aniline) | C₆H₇N | 107.0578 | 107.0577 | -0.9 |

| Product (4-Fluoro-N-phenylpyridine-2-sulfonamide) | C₁₁H₈FN₂O₂S | 251.0290 | 251.0293 | +1.2 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor or parent ion) and its subsequent fragmentation by collision with an inert gas. Analysis of the resulting fragment ions provides valuable structural information and helps to piece together the molecule's architecture. For derivatives of this compound, MS/MS can reveal characteristic fragmentation patterns that serve as a structural fingerprint. Common fragmentation pathways for sulfonamides, for instance, involve the cleavage of the S-N bond and the loss of SO₂. acs.org

Interactive Table 5.2.2: Plausible MS/MS Fragmentation of a 4-Fluoropyridine-2-sulfonamide Derivative

This table outlines a potential fragmentation pathway for a protonated 4-Fluoro-N-alkylpyridine-2-sulfonamide molecule ([M+H]⁺).

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - SO₂]⁺ | SO₂ | Loss of sulfur dioxide |

| [M+H]⁺ | [C₅H₄FN]⁺ | R-NH-SO₂ | Cleavage of the C-S bond |

| [M+H]⁺ | [C₅H₃FN-SO₂]⁺ | R-NH₂ | Cleavage of the S-N bond and loss of the amine |

| [C₅H₄FN]⁺ | [C₄H₃F]⁺ | HCN | Loss of hydrogen cyanide from the pyridine ring |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides structural information in solution, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise map of electron density and thus determine the exact positions of atoms in the crystal lattice. mdpi.com

This technique provides unambiguous data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing arrangement. nih.gov For a novel derivative of this compound, a crystal structure would provide ultimate proof of its constitution and conformation.

Interactive Table 5.3: Representative Crystallographic Data for a Hypothetical 4-Fluoropyridine (B1266222) Derivative

This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment, based on typical values for similar organic molecules. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 991.4 |

| Z | 4 |

| Bond Length: C4-F (Å) | 1.35 |

| Bond Length: C2-S (Å) | 1.77 |

| Bond Angle: C3-C4-C5 (°) | 118.5 |

| Bond Angle: O-S-O (°) | 120.1 |

Characterization of Key Adducts and Synthetic Intermediates

While specific spectroscopic data for the synthetic intermediates of this compound are not extensively detailed in publicly available literature, the characterization of such species follows well-established protocols for related arylsulfonyl fluorides. The synthesis of arylsulfonyl fluorides from precursors like aryl diazonium salts or sulfonamides involves intermediates whose progression is monitored and confirmed using a combination of chromatographic and spectroscopic methods. nih.govmdpi.com

For instance, in the synthesis involving reagents like PyFluor (Pyridine-2-sulfonyl Fluoride), reaction progress is often monitored by Thin-Layer Chromatography (TLC). tcichemicals.com The structural confirmation of intermediates and final products would then be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and mass spectrometry. tcichemicals.com

Adducts of sulfonyl fluorides, particularly with biological macromolecules, are of significant interest. Arylsulfonyl fluorides are known to form stable, covalent adducts with nucleophilic amino acid residues. The characterization of these adducts is pivotal for understanding their mechanism of action. X-ray crystallography is a definitive method used to determine the precise three-dimensional structure of such adducts, revealing specific atomic contacts and binding conformations. This has been demonstrated for various aryl sulfonyl fluorides, where crystallography elucidates the interactions between the sulfonyl fluoride moiety and the target protein. nih.gov

The table below summarizes the key techniques used for the characterization of synthetic intermediates and adducts in the context of sulfonyl fluoride chemistry.

| Analyte Type | Characterization Technique | Information Obtained |

| Synthetic Intermediates | Thin-Layer Chromatography (TLC) | Monitoring reaction progress and purity assessment. tcichemicals.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of functional groups. tcichemicals.com | |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | |

| Covalent Adducts | X-ray Crystallography | High-resolution 3D structure, binding site interactions, bond lengths, and angles. nih.gov |

| Mass Spectrometry (MS) | Confirmation of covalent modification and identification of modified residues. |

Analysis of Conformational Preferences and Intermolecular Interactions

The conformational preferences and intermolecular interactions of this compound derivatives are dictated by the electronic properties of the fluorine atom, the sulfonyl fluoride group, and the aromatic pyridine ring. Studies on analogous fluorinated pyridines and piperidines provide significant insight into the governing forces.

Conformational Preferences: The conformation of related fluorinated heterocyclic rings, such as fluoropiperidines, is determined by a delicate balance of several factors. These include charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.netd-nb.info Computational and NMR studies on substituted fluoropiperidines show that solvent polarity plays a major role; increasing solvent polarity can invert the conformational preference, for example, by stabilizing a conformer with a larger dipole moment. d-nb.infonih.gov For the planar 4-fluoropyridine ring system, conformational analysis primarily relates to the orientation of the sulfonyl fluoride group relative to the ring, which is influenced by steric hindrance and electrostatic interactions with the ring nitrogen and fluorine substituent.

Intermolecular Interactions: In the solid state, the crystal packing of fluorinated pyridines is governed by a variety of non-covalent interactions. X-ray diffraction studies on molecules like 3-fluoropyridine (B146971) and 2,3,5-trifluoropyridine (B1273224) reveal arrangements that shift from herringbone to parallel stacking depending on the degree of fluorination. acs.orgfigshare.com The interactions stabilizing these crystal structures are primarily weak C–H···N and C–H···F hydrogen bonds, as well as π-π stacking interactions. acs.orgmdpi.com

The table below outlines the principal interactions influencing the structure of fluorinated pyridine derivatives.

| Interaction Type | Description | Significance |

| Charge-Dipole Interactions | Electrostatic attraction/repulsion between partial charges and dipoles. | A key factor in determining conformer stability in fluorinated heterocycles. researchgate.net |

| Hyperconjugation | Delocalization of electrons from a filled σ-orbital to an adjacent empty σ-orbital (e.g., σC-H → σC-F). | Contributes to the stabilization of specific conformers (e.g., axial fluorine preference). researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences crystal packing in fluorinated pyridines. acs.orgmdpi.com |

| Hydrogen Bonding | C–H···N and C–H···F interactions. | Directs supramolecular assembly in the solid state. acs.org |

| F···π Interactions | Close contact between a fluorine atom (from -SO₂F) and the π-system of an adjacent ring. | A stabilizing non-covalent interaction observed for sulfonyl fluorides. nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures

Fluoropyridine Ring Vibrations: The vibrational modes of the pyridine ring are well-characterized. The C₂ᵥ point-group symmetry of pyridine results in 27 vibrational modes, all of which are Raman active, while 24 are IR active. aps.org The introduction of a fluorine substituent leads to predictable shifts in these modes. Studies on 2-fluoropyridine (B1216828) and 3-fluoropyridine have provided detailed assignments for these vibrations. researchgate.net

C–H Stretching: Aromatic C–H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. niscpr.res.in

Ring Stretching: The characteristic pyridine ring stretching vibrations (νC=C, νC=N) are found in the 1400–1600 cm⁻¹ region. These bands are often intense in both IR and Raman spectra. aps.org For example, a prominent Raman band for pyridine is observed around 1000-1050 cm⁻¹. ethz.ch

C–F Stretching: The C–F stretching vibration is typically strong in the IR spectrum and falls in the 1200–1350 cm⁻¹ range, though its exact position depends on the electronic environment.

In-plane and Out-of-plane Bending: C–H and ring bending modes occur at lower frequencies (<1200 cm⁻¹). niscpr.res.in

Sulfonyl Fluoride Group Vibrations: The sulfonyl fluoride (-SO₂F) group gives rise to very strong and characteristic vibrational bands, making it easily identifiable.

Asymmetric and Symmetric SO₂ Stretching: The most prominent features are the asymmetric (νas) and symmetric (νs) stretching vibrations of the SO₂ group. These produce two very strong bands in the IR spectrum, typically found near 1410–1450 cm⁻¹ (asymmetric) and 1210–1250 cm⁻¹ (symmetric) for arylsulfonyl fluorides.

S–F Stretching: The S–F stretch (νS-F) is also a strong band in the IR, generally appearing in the 800–900 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| C–H Stretching | Pyridine Ring | 3000 - 3100 | Medium |

| C=C, C=N Ring Stretching | Pyridine Ring | 1400 - 1600 | Strong |

| SO₂ Asymmetric Stretching | Sulfonyl Fluoride | 1410 - 1450 | Very Strong |

| C–F Stretching | Pyridine Ring | 1200 - 1350 | Strong |

| SO₂ Symmetric Stretching | Sulfonyl Fluoride | 1210 - 1250 | Very Strong |

| S–F Stretching | Sulfonyl Fluoride | 800 - 900 | Strong |

Computational Chemistry and Theoretical Perspectives on 4 Fluoropyridine 2 Sulfonyl Fluoride

Electronic Structure Analysis and Molecular Orbitals

The electronic character of 4-Fluoropyridine-2-sulfonyl fluoride (B91410) is dictated by the interplay of the electron-withdrawing effects of the fluorine atom at the 4-position and the potent sulfonyl fluoride group at the 2-position, all influencing the π-system of the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 4-Fluoropyridine-2-sulfonyl fluoride, the distribution and energies of these orbitals are key to its behavior as an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): The strong electron-withdrawing nature of both the sulfonyl fluoride group and the fluorine substituent significantly lowers the energy of the LUMO. This low-lying LUMO is primarily localized on the pyridine ring and, crucially, on the sulfur atom of the sulfonyl fluoride group. This indicates that the sulfur atom is the principal electrophilic site, highly susceptible to attack by nucleophiles. The energy of the LUMO is a direct indicator of the compound's electrophilicity; a lower LUMO energy corresponds to a higher reactivity towards nucleophiles.

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be distributed mainly over the pyridine ring. The energy of the HOMO relates to the molecule's ability to act as a nucleophile or electron donor. Given the presence of multiple electron-withdrawing groups, the HOMO energy will be relatively low, signifying poor nucleophilicity.

The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and electronic excitation properties. A large HOMO-LUMO gap suggests high stability. nih.govsigmaaldrich.com

Electrostatic Potential Surfaces and Reactivity Prediction

Electrostatic potential (ESP) surfaces map the charge distribution of a molecule and are invaluable for predicting non-covalent interactions and sites of chemical reactivity.

Positive Potential (Blue Regions): For this compound, a significant region of positive electrostatic potential is anticipated around the sulfur atom of the -SO2F group. This is a direct consequence of the high electronegativity of the attached oxygen and fluorine atoms, which pull electron density away from the sulfur. This positively charged region confirms the sulfur atom as the primary site for nucleophilic attack, a foundational principle of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.com

Negative Potential (Red Regions): Regions of negative potential are expected to be located around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group. These sites are potential locations for interaction with electrophiles or participation in hydrogen bonding.

The ESP map provides a clear visual representation of where a nucleophile, seeking an electron-deficient center, would preferentially react.

In Silico Reaction Pathway Prediction and Energetics

Computational methods allow for the detailed exploration of reaction mechanisms, providing information on transition states and intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms and energetics. For reactions involving this compound, DFT calculations can be employed to:

Model Transition States: By locating the transition state structure for a nucleophilic attack on the sulfonyl fluoride group, the activation energy barrier for the reaction can be calculated. This allows for a quantitative prediction of reaction rates. mdpi.com

Analyze Reaction Intermediates: DFT can be used to determine the stability of potential intermediates along a reaction coordinate, such as the formation of a pentacoordinate sulfur intermediate during nucleophilic substitution. mdpi.com

For instance, DFT studies on related arylsulfonyl fluorides have been used to confirm proposed mechanistic pathways, such as the involvement of radical intermediates in certain synthesis routes. mdpi.com These calculations help rationalize how the electronic character of substituents on the aromatic ring influences the reaction mechanism and outcome. researchgate.net

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules or biological macromolecules.

Conformational Analysis: MD simulations can explore the rotational freedom around the C-S bond, identifying the most stable (lowest energy) conformations of this compound. The preferred orientation of the sulfonyl fluoride group relative to the pyridine ring can influence its accessibility and reactivity.

Solvation Effects: The reactivity of sulfonyl fluorides can be significantly influenced by the solvent. nih.gov MD simulations can model the explicit interactions between the solute and solvent molecules, providing insight into how the solvent shell organizes around the reactive sulfonyl fluoride moiety and affects its reactivity.

Binding Site Dynamics: In the context of chemical biology, MD simulations are used to understand how a molecule like this compound fits and interacts within a protein binding site. These simulations can reveal key interactions that position the sulfonyl fluoride group for a covalent reaction with a specific amino acid residue, such as lysine, tyrosine, or serine. nih.govccspublishing.org.cn

Prediction of Structure-Reactivity Relationships and Selectivity

A key strength of computational chemistry is its ability to predict how structural modifications will impact a molecule's reactivity and selectivity. By systematically altering the structure in silico (e.g., changing the position or nature of substituents) and calculating the resulting electronic and energetic properties, clear structure-reactivity relationships can be established.

For this compound, computational models can predict:

Influence of Substituents: The effect of the fluorine atom at the 4-position compared to other halogens or electron-donating groups can be quantified. The computational data would show that the fluorine atom enhances the electrophilicity of the sulfur center more effectively than, for example, a methyl group, by withdrawing electron density from the pyridine ring.

Selectivity: In complex molecules with multiple potential reactive sites, computational models can help predict the selectivity of a reaction. By comparing the activation barriers for nucleophilic attack at different sites, the most likely product can be identified. Arylsulfonyl fluorides are known to react chemoselectively at the sulfur atom, a feature that can be rationalized through computational analysis of the LUMO and electrostatic potential surfaces. sigmaaldrich.com

The table below summarizes the predicted computational parameters and their implications for the reactivity of this compound, based on general principles of related compounds.

| Computational Parameter | Predicted Characteristic for this compound | Implication for Reactivity |

| LUMO Energy | Low | High electrophilicity at the sulfur center. |

| HOMO-LUMO Gap | Large | High kinetic stability. |

| ESP at Sulfur Atom | Highly Positive | Primary site for nucleophilic attack. |

| Activation Energy (DFT) | Moderate | Readily undergoes SuFEx reactions with suitable nucleophiles. |

Machine Learning Applications in Optimizing Transformations and Predicting Outcomes

The intersection of computational chemistry and machine learning (ML) offers a powerful paradigm for accelerating the optimization of chemical reactions and predicting their outcomes with greater accuracy. For transformations involving this compound, ML algorithms can navigate the complex, multidimensional space of reaction parameters to identify optimal conditions, thereby saving significant time and resources compared to traditional experimental approaches.

Machine learning models, particularly those like random forest algorithms, have demonstrated considerable success in predicting the yields of reactions involving the broader class of sulfonyl fluorides. ucla.edunih.gov These models are trained on large datasets generated from high-throughput experimentation (HTE), which systematically varies reaction components such as substrates, reagents, bases, and solvents. By analyzing this data, the ML model can discern intricate relationships and interaction effects between different reaction parameters that may not be immediately obvious to a human researcher. ucla.edu

For a hypothetical deoxyfluorination reaction using this compound, a machine learning approach would involve several key steps. First, a comprehensive dataset would be generated by running the reaction with a diverse range of alcohols under various conditions (e.g., different bases, solvents, temperatures). The resulting yields would be precisely measured, for instance, by 19F NMR spectroscopy. ucla.edu This dataset would then be used to train a predictive model.

The features used to train such a model can be derived from the molecular structures of the reactants and the properties of the reaction conditions. These features can include quantum chemical descriptors, topological data, and other molecular properties that capture the electronic and steric characteristics of the molecules involved. nih.gov For instance, the model could learn how the electronic properties of the alcohol substrate and the choice of base interact to influence the efficacy of this compound as a fluorinating agent.

One of the significant advantages of this approach is the ability to predict high-yielding conditions for new, previously untested substrates a priori. ucla.edu A researcher could input the structure of a new alcohol they wish to fluorinate, and the trained ML model would output a set of predicted optimal conditions, significantly streamlining the process of methods development. ucla.edu

The predictive power of different machine learning models can be compared to identify the most suitable algorithm for a specific chemical transformation. For instance, a comparative analysis of various regression models might reveal that a Gradient Boosting Regression model offers the highest performance in predicting a particular outcome. chemrxiv.org The performance of these models is typically evaluated based on metrics such as the mean absolute error between the predicted and experimental values.

The insights gained from these machine learning models are not limited to just predicting reaction outcomes. They can also provide a deeper understanding of the underlying reaction mechanisms by identifying the key features and interactions that govern reactivity. ucla.edu This synergy between machine learning and computational chemistry is poised to play an increasingly crucial role in the design and optimization of synthetic routes involving specialized reagents like this compound.

Comparative Analysis and Analogous Systems of 4 Fluoropyridine 2 Sulfonyl Fluoride

Comparative Reactivity Studies with Other Sulfonyl Fluorides (e.g., Aryl, Alkyl, Other Heterocyclic)